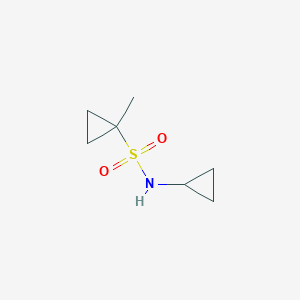

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide

Description

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide is a sulfonamide derivative featuring a cyclopropane core substituted with a methyl group at the 1-position and a sulfonamide functional group. The nitrogen of the sulfonamide is further substituted with a cyclopropyl moiety.

Properties

IUPAC Name |

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(4-5-7)11(9,10)8-6-2-3-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFVFTJZWAVPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378680-21-7 | |

| Record name | N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide typically involves the reaction of cyclopropylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organosulfur compounds. Its unique structural features allow chemists to modify it for various synthetic pathways .

Biology

- Biological Activity Investigation : Research has focused on the biological interactions of this compound, particularly its potential antibacterial and anticancer properties. The sulfonamide group can interact with biological targets, influencing various metabolic pathways .

Medicine

- Therapeutic Applications : this compound is being explored for its role in drug development, particularly against resistant bacterial strains and in cancer therapy. Its mechanism of action involves inhibiting specific enzymes crucial for bacterial survival and cancer cell proliferation .

Antibacterial Properties

The compound demonstrates promising antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus. In comparative studies, it showed significant inhibition at lower concentrations than standard antibiotics .

Anticancer Activity

Recent studies indicate that this compound can selectively inhibit the growth of cancer cell lines, such as those from breast and colon cancers. It exhibits cytotoxicity at concentrations that are non-toxic to normal cells, suggesting a favorable therapeutic index .

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of this compound against multidrug-resistant S. aureus. The results highlighted its ability to inhibit bacterial growth significantly at lower concentrations compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Inhibition

Research involving various cancer cell lines demonstrated that this compound selectively inhibited cell growth in breast and colon cancer models. The findings suggest that it might serve as a potential therapeutic agent in oncology .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound indicate that modifications to both the cyclopropyl moiety and the sulfonamide group can enhance its biological activity:

- Cyclopropyl Substituents : Variations in size and electronic properties can improve antibacterial efficacy.

- Sulfonamide Modifications : Introducing electron-withdrawing groups has been linked to increased potency against bacterial strains .

Data Table: Overview of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Essential for developing organosulfur compounds |

| Biology | Investigated for biological interactions | Potential antibacterial and anticancer properties |

| Medicine | Drug development | Effective against resistant bacteria; selective cytotoxicity in cancer cells |

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between N-cyclopropyl-1-methylcyclopropane-1-sulfonamide and related compounds from the evidence:

*Inferred molecular formula based on structural analysis.

Key Observations

Functional Group Impact :

- Sulfonamide vs. Carboxamide : The carboxamide analog (CAS 633317-71-2) shares the same cyclopropane and N-cyclopropyl substituents but replaces the sulfonamide with a carboxamide (-CONH-). Carboxamides are less acidic (pKa ~17–25) compared to sulfonamides (pKa ~10–11), which may influence solubility and reactivity in biological systems .

- Sulfonamide vs. Sulfonate : Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) is an ionic sulfonate salt with an alkene backbone. Its lack of cyclopropane rings and ionic nature make it more water-soluble, likely used in polymer or surfactant applications .

Cyclopropane Substitution: The 1-methylcyclopropane group in the target compound and its carboxamide analog may enhance metabolic stability compared to linear alkyl chains, a feature often exploited in drug design.

Research Findings and Implications

While direct research on this compound is absent in the provided evidence, insights can be drawn from analogs:

- Medicinal Chemistry : Cyclopropane-containing sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their rigidity and hydrogen-bonding capacity .

- Material Science : Sodium sulfonates like CAS 1561-92-8 are used as surfactants, suggesting that the target compound’s sulfonamide group could be modified for similar applications if functionalized appropriately .

Biological Activity

N-cyclopropyl-1-methylcyclopropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely used in medicine for their antibacterial properties and have also been investigated for other biological activities, including anticancer effects. The mechanism of action often involves the inhibition of bacterial folate synthesis, which is critical for DNA and RNA synthesis in bacteria.

Antibacterial Properties

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies:

- Compounds with structural similarities to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing MIC values as low as 10 µg/mL .

- The introduction of electron-withdrawing groups has been shown to enhance antibacterial potency, indicating that structural modifications can significantly affect biological activity .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 111 | S. aureus | 10 |

| 111 | E. coli | 10 |

| 119 | S. aureus Newman | 0.39–0.78 |

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives are also noteworthy. Studies have indicated that certain sulfonamides can inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway.

Molecular Docking Studies:

- Research involving molecular docking has suggested that this compound and its analogs may bind effectively to MAPK1, a critical kinase involved in cell proliferation and survival .

- Binding affinities were reported with energy values indicating strong interactions with the active site of MAPK1, suggesting potential as therapeutic agents against cancer.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated alongside other sulfonamide derivatives against multidrug-resistant strains of S. aureus. The compound displayed promising results with significant inhibition at lower concentrations compared to standard antibiotics.

Case Study 2: Cancer Cell Line Inhibition

Another study assessed the effects of this compound on various cancer cell lines, including breast and colon cancer models. The compound demonstrated selective cytotoxicity, inhibiting cell growth at concentrations that were non-toxic to normal cells.

Structure-Activity Relationships (SAR)

The SAR of sulfonamides indicates that modifications to the cyclopropyl moiety and the sulfonamide group can influence biological activity:

- Cyclopropyl Substituents: Variations in the size and electronic properties of substituents on the cyclopropyl ring can enhance antibacterial efficacy.

- Sulfonamide Modifications: Alterations in the sulfonamide group, such as introducing electron-withdrawing groups, have been linked to increased potency against bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing N-cyclopropyl-1-methylcyclopropane-1-sulfonamide with high enantiomeric purity?

- Methodological Answer : Cyclopropane-sulfonamide synthesis typically involves cyclopropylation of amines followed by sulfonamide formation. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cyclopropane ring-opening) can be employed. Reaction conditions (pH, temperature, solvent polarity) must be optimized to minimize racemization . Characterization of enantiomeric excess requires chiral HPLC or capillary electrophoresis .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of -NMR, -NMR, and 2D-COSY to resolve overlapping signals from cyclopropane and sulfonamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment . For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : Cyclopropane rings are strain-sensitive and prone to ring-opening under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Stabilization strategies include lyophilization under inert gas (argon) and storage in amber vials at -20°C with desiccants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclopropane ring strain and sulfonamide hydrogen-bonding potential. Molecular dynamics simulations (AMBER or CHARMM force fields) predict membrane permeability and target binding. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) .

Q. What analytical techniques resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Use orthogonal methods:

- Purity : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.

- Stereochemistry : Chiral SFC (supercritical fluid chromatography) coupled with circular dichroism.

- Bioactivity : Dose-response curves across multiple cell lines to account for variability in receptor expression .

Q. How can metabolic pathways of this compound be elucidated to inform toxicology profiles?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare results with in silico tools like MetaSite or GLORYx to predict dominant pathways .

Q. What strategies optimize the solubility of this compound without compromising cyclopropane ring integrity?

- Methodological Answer : Cyclopropane stability limits the use of polar aprotic solvents. Instead, employ co-solvency (e.g., PEG-400/water mixtures) or solid dispersion techniques with hydroxypropyl methylcellulose (HPMC). Solubility parameters (Hansen solubility parameters) guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.